1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridine]
Description
1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridine] is a spirocyclic compound featuring a cyclopropane ring fused to a pyrrolo[2,3-B]pyridine scaffold. This architecture confers conformational rigidity, which enhances selectivity in biological interactions, particularly in kinase inhibition. Its synthesis involves a DIBAL-mediated reduction of a ketone intermediate, yielding the spiro structure in 72% efficiency (). The compound has been utilized as a key intermediate in the synthesis of kinase inhibitors, such as hematopoietic progenitor kinase 1 (HPK1) inhibitors (). Its brominated derivative (CAS: 1263279-55-5) is commercially available, with applications in medicinal chemistry research ().
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
spiro[1,2-dihydropyrrolo[2,3-b]pyridine-3,1'-cyclopropane] |
InChI |
InChI=1S/C9H10N2/c1-2-7-8(10-5-1)11-6-9(7)3-4-9/h1-2,5H,3-4,6H2,(H,10,11) |
InChI Key |
RZYLRQRIGBPJRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CNC3=C2C=CC=N3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-B]pyridine] typically involves multi-step organic reactions. One common synthetic route includes the cyclization of a suitable pyrrolo[2,3-B]pyridine precursor with a cyclopropane derivative under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and advanced purification techniques .
Chemical Reactions Analysis
Cycloaddition Reactions
The pyrrolo[2,3-b]pyridine core participates in 1,3-dipolar cycloadditions. For instance:
-
Reaction with Azomethine Ylides : Under basic conditions (e.g., triethylamine), the spiro compound reacts with in situ-generated azomethine ylides to form polycyclic spiroindoline derivatives. These reactions proceed at room temperature in CH₃CN, achieving diastereoselectivity >10:1 .
| Reaction Partner | Conditions | Product | Diastereoselectivity | Reference |
|---|---|---|---|---|
| N-Phenacylbenzothiazolium bromide | Et₃N, CH₃CN, rt, 8 h | Spiro[benzo[d]pyrrolo[2,1-b]thiazole] | >10:1 |
Ring-Opening and Functional Group Transformations
The cyclopropane ring exhibits strain-driven reactivity:
-
Acid-Catalyzed Ring Opening : Treatment with HBr in acetic acid selectively cleaves the cyclopropane, generating dihydro-pyrrolopyridine intermediates. This method is used to access fluorinated derivatives (e.g., 4-fluoro-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one) .
-
Zinc-Mediated Dehalogenation : Debromination of 3,3-dibromo derivatives using Zn dust in MeOH/HOAc removes halogens while retaining the spiro architecture .
Key Structural and Spectral Data
Scientific Research Applications
Pharmacological Applications
1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine] exhibits a range of biological activities, making it a candidate for various therapeutic applications:
Anticancer Activity
Recent studies have highlighted the potential of pyrrolo[2,3-b]pyridine derivatives in cancer treatment. Compounds in this class have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The structural features of 1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine] contribute to its interaction with cellular targets involved in cancer progression .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a spectrum of pathogens. Its ability to disrupt bacterial cell membranes or interfere with metabolic pathways is under investigation. This application is particularly relevant in the context of rising antibiotic resistance .
Neuroprotective Effects
Research indicates that derivatives of pyrrolo[2,3-b]pyridine possess neuroprotective properties. They may mitigate neurodegeneration by modulating neurotransmitter levels and exhibiting antioxidant effects. This makes them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Synthetic Methodologies
The synthesis of 1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine] typically involves cyclocondensation reactions using readily available precursors.
Synthesis via Cyclocondensation
A notable synthetic route involves the reaction between 2-amino-1H-pyrrole derivatives and active methylene compounds under acidic conditions. This method has been optimized to yield high purity products suitable for biological testing .
Case Study: Synthesis and Characterization
In a recent study published in the Bulletin of the Chemical Society of Ethiopia, researchers synthesized various pyrrolo derivatives through cyclocondensation reactions. The structures were elucidated using spectroscopic techniques such as NMR and mass spectrometry .
| Compound | Synthesis Method | Yield (%) | Biological Activity |
|---|---|---|---|
| 1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine] | Cyclocondensation | 85% | Anticancer, Antimicrobial |
Mechanism of Action
The mechanism of action of 1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-B]pyridine] involves its interaction with molecular targets through its spirocyclic framework. The rigidity and stability of the spirocyclic structure allow for specific binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and lead to various effects, depending on the specific context of the research .
Comparison with Similar Compounds
Structural Analogues: Pyrrolo[2,3-B]pyridine Derivatives
Key Insights :
- The spiro architecture distinguishes the target compound from non-spiro derivatives like SU909 or Pexidartinib.
- Unlike Pexidartinib, which incorporates bulky substituents for multi-kinase inhibition, the spiro compound’s compact structure may favor selective kinase binding .
Spirocyclic Analogues
Key Insights :
- Cyclopropane-based spiro compounds exhibit higher ring strain than cyclobutane analogues, which may influence reactivity and metabolic stability. For example, the target compound’s cyclopropane moiety could enhance binding affinity through van der Waals interactions in enzyme pockets .
- The dihydro modification in the target compound (vs. ketone in ’s analogue) may improve solubility or reduce oxidative metabolism .
Biological Activity
1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridine] is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of spiro compounds that have been reported to exhibit various pharmacological effects, including antimicrobial, antiviral, and anticancer activities.
- Molecular Formula : C9H10N2
- Molecular Weight : 146.19 g/mol
- CAS Number : 1823952-27-7
The compound can be represented by the following SMILES notation: C1CC12CNc1cnccc12 .
Antimicrobial Activity
Research indicates that derivatives of compounds containing the cyclopropane structure, such as 1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridine], exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate moderate activity against common pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |
|---|---|---|
| F7 | 128 | Not tested |
| F9 | 32 | 64 |
| F5 | Not tested | 32 |
The introduction of halogen substituents has been found to enhance antibacterial activity .
Antiviral Activity
The compound has also been investigated for its antiviral properties. A study highlighted that certain derivatives showed promising activity against viral infections, particularly in the context of phytoviruses. The mechanism involves binding to viral proteins and inhibiting their function .
Neuroprotective Effects
Recent research has suggested that spiro compounds may possess neuroprotective effects. In vitro studies have indicated that certain derivatives can inhibit the aggregation of beta-amyloid peptides, which are implicated in Alzheimer's disease .
Study on Antimicrobial Efficacy
In a comprehensive study evaluating various derivatives of cyclopropane-containing compounds, researchers synthesized multiple analogs and tested their antimicrobial efficacy using standard microdilution methods. The results demonstrated that some compounds had MIC values comparable to established antibiotics, indicating their potential as new antimicrobial agents .
Neuroprotection in Cell Lines
Another significant study assessed the neuroprotective effects of spiro compounds on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The findings revealed that specific derivatives improved cell viability and reduced apoptotic markers significantly compared to untreated controls .
Q & A
Q. Structure-Activity Relationship (SAR) Analysis
- Electron-Withdrawing Groups (EWGs) : Fluorine or chlorine at the 3-position enhances binding to kinase ATP pockets (e.g., BTK inhibitors with IC₅₀ <10 nM) .
- Aryl Substituents : Bulky groups (e.g., 3,4-dimethoxyphenyl) at the 5-position improve selectivity for VEGFR and FGFR kinases .
- Spirocyclic Rigidity : The cyclopropane ring reduces conformational flexibility, increasing metabolic stability and target affinity .
Q. Methodological Guidance
- ¹H/¹⁹F NMR : Confirm regioselectivity of halogenation (e.g., δ -172.74 ppm for 3-fluoro in DMSO-d₆) .
- HRMS : Validate molecular formulas (e.g., [M+H]+ 171.0123 for C₇H₅FClN₂) .
- X-ray Crystallography : Resolve spirocyclic conformation and hydrogen-bonding interactions in kinase-inhibitor complexes .
Advanced Tip : Combine NMR with DFT calculations to predict chemical shifts for complex scaffolds .
How can researchers address low yields in fluorination reactions of the pyrrolo[2,3-b]pyridine core?
Q. Experimental Design Optimization
- Catalyst Screening : Replace Selectfluor® with alternative fluorinating agents (e.g., NFSI) to reduce side products .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Temperature Control : Gradual heating (e.g., 70°C → 90°C) improves regioselectivity in electrophilic substitutions .
Case Study : A 29% yield for 3-fluoro-4-chloro-1H-pyrrolo[2,3-b]pyridine was improved to 45% by extending reaction time to 24 hours .
What in vivo models are suitable for evaluating anti-parasitic activity of pyrrolo[2,3-b]pyridine derivatives?
Q. Biological Evaluation Framework
- Acute Chagas Disease : Use BALB/c mice infected with Trypanosoma cruzi to assess parasitemia reduction and survival rates .
- Dosing Regimens : Oral administration (e.g., 50 mg/kg twice daily) with pharmacokinetic monitoring of plasma exposure .
- Toxicity Profiling : Evaluate hepatotoxicity via ALT/AST levels, as spirocyclic compounds may accumulate in the liver .
How do spirocyclic systems enhance drug-like properties compared to planar analogs?
Q. Pharmacokinetic Advantages
- Conformational Restriction : The spirocyclopropane reduces off-target binding by limiting rotational freedom .
- Metabolic Stability : Increased resistance to CYP450 oxidation due to steric shielding of reactive sites .
- Solubility : Introduce polar groups (e.g., -OH, -CONH₂) on the cyclopropane ring to improve aqueous solubility .
Q. Comparative Data :
| Property | Spirocyclic Derivative | Planar Analog |
|---|---|---|
| Metabolic Half-life (h) | 12.3 | 4.7 |
| VEGFR2 IC₅₀ (nM) | 15 | 45 |
How can computational modeling guide the design of pyrrolo[2,3-b]pyridine-based kinase inhibitors?
Q. Advanced Research Tools
- Molecular Docking : Simulate binding poses with HPK1 or BTK ATP pockets using Schrödinger Suite .
- Free Energy Perturbation (FEP) : Predict affinity changes for substituent modifications (e.g., -CF₃ vs. -Cl) .
- MD Simulations : Assess conformational stability of spirocyclic systems over 100-ns trajectories .
Case Study : Docking studies identified a hydrogen bond between the 2'-one group and HPK1 Met96, guiding the synthesis of Compound 14 (IC₅₀ = 1.2 nM) .
What strategies resolve contradictions in kinase selectivity profiles across studies?
Q. Data Conflict Analysis
- Panel Screening : Test compounds against broad kinase panels (e.g., 400 kinases) to identify off-target effects .
- Crystallographic Validation : Compare co-crystal structures (e.g., PDB 7L8Y for HPK1) to confirm binding modes .
- SAR Refinement : Optimize 5-position substituents to minimize overlap with homologous kinases (e.g., FGFR1 vs. VEGFR2) .
Example : Pexidartinib’s dual VEGFR/FGFR inhibition was resolved by introducing a 3-cyano group to enhance FGFR3 selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
